molecular formula C29H35N3O2 B2606056 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 946287-37-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2606056
CAS RN: 946287-37-2
M. Wt: 457.618
InChI Key: KOQYPSNSXBVMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H35N3O2 and its molecular weight is 457.618. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties of Amide Derivatives

Research has explored the structural aspects of amide-containing isoquinoline derivatives. For instance, studies on compounds similar to the specified chemical have focused on their ability to form gels or crystalline solids upon treatment with different acids. These structural investigations can lead to applications in material science, particularly in the design of new materials with specific optical or structural properties. In one study, compounds demonstrated altered fluorescence emission upon protonation or interaction with other molecules, suggesting potential applications in sensing or imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Pharmacological Activity

Another area of research involves the synthesis of related compounds and their potential pharmacological activities. Methoxy-indolo[2,1-a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity, demonstrating significant inhibition of cell proliferation at certain concentrations. This suggests that structurally similar compounds to the one could have potential applications in cancer research or therapy (Ambros, Angerer, & Wiegrebe, 1988).

Antimalarial Activity

Compounds within the same structural family have been studied for their antimalarial activity, highlighting the potential for these molecules to contribute to the development of new antimalarial drugs. Such studies often involve the synthesis of novel compounds and testing their efficacy against various strains of malaria, providing insights into structure-activity relationships (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Antifungal Agents

The search for new antifungal agents has also led to the investigation of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives. These studies have identified compounds with fungicidal activity against Candida species, offering potential pathways for the development of treatments for fungal infections. Optimization of these compounds has focused on improving plasmatic stability while maintaining in vitro antifungal activity, which is crucial for developing effective antifungal medications (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O2/c1-4-34-27-15-9-22(10-16-27)19-29(33)30-20-28(24-11-13-26(14-12-24)31(2)3)32-18-17-23-7-5-6-8-25(23)21-32/h5-16,28H,4,17-21H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQYPSNSXBVMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.